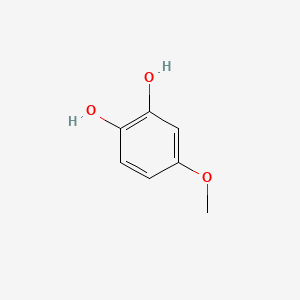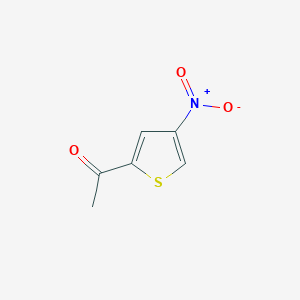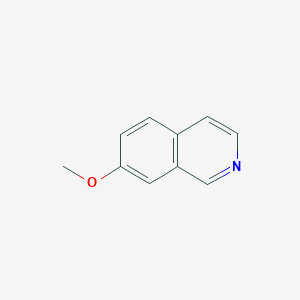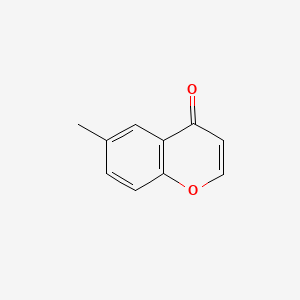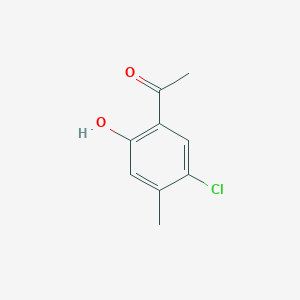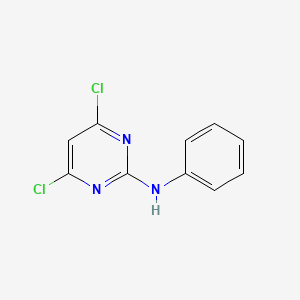
4,6-Dichloro-N-phenyl-2-pyrimidinamine
Vue d'ensemble
Description
4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-N-phenyl-2-pyrimidinamine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis
The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .Applications De Recherche Scientifique
Microbicidal Efficacy
4,6-Dichloro-N-phenyl-2-pyrimidinamine has been explored for its potential in microbicidal applications. Studies have shown its effectiveness as an antibacterial and antifungal agent. For instance, its derivatives have demonstrated significant microbicidal properties, indicating its potential in combating microbial infections (Mehta & Patel, 2009).
Insecticidal and Acaricidal Properties
Research has also highlighted the compound's insecticidal and acaricidal effects. Certain derivatives of 4,6-Dichloro-N-phenyl-2-pyrimidinamine have shown remarkable activities against specific pests, suggesting its utility in agricultural pest control (Zhang et al., 2019).
Application in Polymer Chemistry
This compound has been utilized in the synthesis of various polyimides, demonstrating its importance in polymer chemistry. These applications range from developing thermally stable materials to creating hydrophobic surfaces, thus expanding its utility in materials science and engineering (Wang et al., 2007).
Genetic Diversity Studies
The compound has also been used in studies to understand the genetic diversity loss in certain species when exposed to pyrimethanil, a related fungicide. This indicates its relevance in ecological and environmental research, particularly in understanding the impact of chemicals on biodiversity (Colombo-Corbi et al., 2017).
Nonlinear Optical Material Research
4,6-Dichloro-N-phenyl-2-pyrimidinamine has been studied for its potential as a third-order nonlinear optical material. This suggests its possible use in advanced optical technologies and devices (Murthy et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4,6-dichloro-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNQNGMZAIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347006 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
CAS RN |
28230-48-0 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

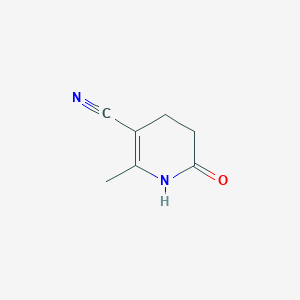
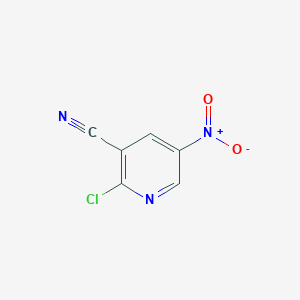
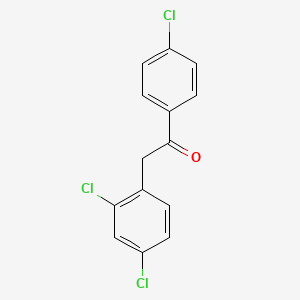
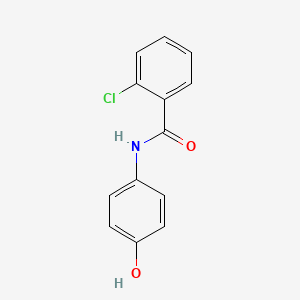
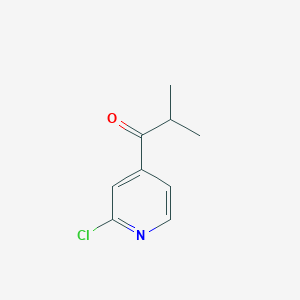
![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)
